N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]CYCLOPENTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene . The subsequent steps involve the acylation of the tetrahydroquinoline with 2-methylpropanoyl chloride and the formation of the cyclopentanecarboxamide moiety .
Industrial Production Methods
This would include the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroquinolines .
Scientific Research Applications
N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]CYCLOPENTANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- 3-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
- ethyl N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamate
Uniqueness
N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]CYCLOPENTANECARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and cyclopentanecarboxamide moiety contribute to its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C19H26N2O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)19(23)21-11-5-8-14-9-10-16(12-17(14)21)20-18(22)15-6-3-4-7-15/h9-10,12-13,15H,3-8,11H2,1-2H3,(H,20,22) |
InChI Key |
UOVQMNJIAUAFIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCC3 |
Origin of Product |
United States |
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